Dneolil-cic acid
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Overview
Description
Dneolil-cic acid: is an organic compound with the molecular formula C10H16O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dneolil-cic acid typically involves the following synthetic routes:
Oxidation of Alcohols: One common method is the oxidation of primary alcohols using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to yield the corresponding carboxylic acid.
Hydrolysis of Esters: Another method involves the hydrolysis of esters in the presence of a strong acid or base. This process breaks the ester bond, resulting in the formation of this compound and an alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dneolil-cic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Higher carboxylic acids, ketones.
Reduction: Primary alcohols.
Substitution: Amides, esters, thioesters.
Scientific Research Applications
Dneolil-cic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dneolil-cic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzoic acid: A phenolic compound with similar carboxylic acid functionality.
Hydroxycinnamic acid: Contains a carboxylic acid group separated from the phenol ring by a double bond.
Properties
CAS No. |
473-18-7 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R,5R)-2,6,6-trimethyloxane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-9(2)6(7(11)12)4-5-10(3,15-9)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1 |
InChI Key |
KTSCHRREMZDLIP-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C(O1)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(C(CCC(O1)(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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